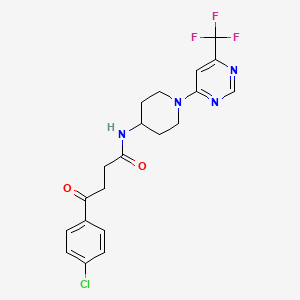

4-(4-chlorophenyl)-4-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)butanamide

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-4-oxo-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClF3N4O2/c21-14-3-1-13(2-4-14)16(29)5-6-19(30)27-15-7-9-28(10-8-15)18-11-17(20(22,23)24)25-12-26-18/h1-4,11-12,15H,5-10H2,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKXWHNQHDKFIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CCC(=O)C2=CC=C(C=C2)Cl)C3=NC=NC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClF3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in the regulation of cellular processes such as cell division, gene expression, and metabolism.

Biological Activity

The compound 4-(4-chlorophenyl)-4-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)butanamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of molecules characterized by the presence of a piperidine ring and various functional groups that contribute to its biological activity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may exhibit:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.

- Receptor Binding : The presence of a piperidine moiety suggests potential binding to opioid receptors, which could mediate analgesic effects.

Biological Activity Summary

The following table summarizes the biological activities reported for this compound and related derivatives:

Case Studies and Research Findings

- Analgesic Properties : Research on similar piperidine derivatives has demonstrated high μ-opioid receptor selectivity, suggesting that this compound may also exhibit potent analgesic properties comparable to established opioids like fentanyl. Studies indicate that modifications in the piperidine structure can enhance or diminish analgesic efficacy, which warrants further investigation into this compound's specific effects on pain pathways .

- Antibacterial Activity : A study focusing on synthesized compounds including those with oxadiazole and piperidine moieties showed moderate antibacterial activity against strains such as Salmonella typhi. The IC50 values for these compounds ranged significantly, indicating varying degrees of effectiveness, which could be explored further with this derivative .

- Enzyme Inhibition : The compound's potential as an AChE inhibitor aligns with findings from other studies involving similar structures. Compounds bearing the piperidine nucleus have been associated with significant enzyme inhibition, which could have therapeutic implications for conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene Carboxamide Analog ()

The compound 4-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4H-chromene-2-carboxamide shares the trifluoromethylpyrimidine-piperidine scaffold but replaces the chlorophenyl-oxobutaneamide group with a chromene carboxamide. Key differences include:

- Bioactivity : Chromene derivatives are often associated with anticancer or anti-inflammatory activity, whereas the oxobutaneamide group in the target compound may favor protease or kinase inhibition .

JAK Inhibitors ()

The JAK inhibitor {1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyaz-1-yl]azetidin-3-yl}acetonitrile (Formula I) shares structural motifs with the target compound but differs significantly:

- Core Structure : Formula I incorporates an azetidine ring and pyrrolopyrimidine, enhancing rigidity and selectivity for JAK isoforms.

- Functional Groups: The isonicotinoyl group in Formula I replaces the chlorophenyl-oxobutaneamide, likely improving solubility and kinase binding affinity.

- Therapeutic Application : Formula I is explicitly designed for JAK-associated diseases (e.g., autoimmune disorders), whereas the target compound’s application remains speculative without direct evidence .

Piperidine-Linked Pyrimidine Derivatives ()

Compounds like Isopropyl 4-((1-(2-fluoro-4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)piperidine-1-carboxylate and 2-(4-Chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide share piperidine or butanamide motifs but diverge in substituents:

- Electron-Withdrawing Groups : The methylsulfonyl and thiazole groups in these analogs may enhance metabolic stability compared to the trifluoromethylpyrimidine in the target compound.

Comparative Data Table

Research Findings and Implications

- Its trifluoromethylpyrimidine moiety is a common kinase-binding motif, suggesting possible kinase inhibitory activity .

- JAK Inhibitors: Formula I’s pyrrolopyrimidine and azetidine groups are critical for JAK1/2 selectivity, as demonstrated in preclinical studies .

- Stability Considerations : The oxobutaneamide group in the target compound may pose metabolic instability risks compared to the methylsulfonyl or thiazole groups in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.